Parp7-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

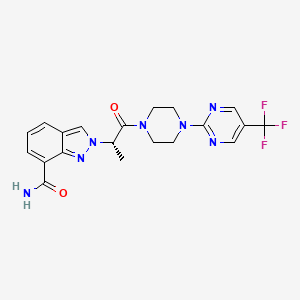

Molecular Formula |

C20H20F3N7O2 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

2-[(2S)-1-oxo-1-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propan-2-yl]indazole-7-carboxamide |

InChI |

InChI=1S/C20H20F3N7O2/c1-12(30-11-13-3-2-4-15(17(24)31)16(13)27-30)18(32)28-5-7-29(8-6-28)19-25-9-14(10-26-19)20(21,22)23/h2-4,9-12H,5-8H2,1H3,(H2,24,31)/t12-/m0/s1 |

InChI Key |

ZXYKQNYSXHNQMV-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Parp7-IN-17: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and chemical synthesis of Parp7-IN-17, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7 has emerged as a critical regulator in cancer immunity, acting as a negative regulator of the type I interferon (IFN-I) response.[1][2][3] Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity.[2][4][5] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound and its target.

Discovery and Rationale

This compound, also identified as (S)-XY-05, was developed through a rational drug design strategy aimed at improving the properties of existing PARP7 inhibitors like RBN-2397.[6] The core concept involved employing a rigid constraint strategy to the molecular scaffold to enhance selectivity and pharmacokinetic properties.[6] This effort led to the identification of (S)-XY-05 (this compound) as a highly potent inhibitor with an IC50 of 4.5 nM and significantly improved oral bioavailability compared to its predecessors.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the comparator compound RBN-2397.

Table 1: In Vitro Potency of PARP7 Inhibitors

| Compound | Target | IC50 (nM) |

| This compound ((S)-XY-05) | PARP7 | 4.5 [6][7] |

| RBN-2397 | PARP7 | Not explicitly stated in the provided results |

| RBN-2397 | PARP1 | 37[8] |

| RBN-2397 | PARP2 | 17[8] |

| RBN-2397 | PARP12 | 25[8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9][10]

Table 2: Pharmacokinetic Properties

| Compound | Parameter | Value |

| This compound ((S)-XY-05) | Oral Bioavailability (mouse) | 94.60% [6] |

| RBN-2397 | Oral Bioavailability (mouse) | 25.67%[6] |

Signaling Pathways

PARP7 plays a crucial role in modulating immune and hormone receptor signaling pathways. Its inhibition by this compound is designed to reverse its immunosuppressive effects.

PARP7 and the Type I Interferon (IFN-I) Signaling Pathway

PARP7 acts as a negative regulator of the cGAS-STING pathway, which is essential for the type I interferon response to cytosolic DNA.[2] By inhibiting PARP7, this compound restores the production of type I interferons, leading to enhanced anti-tumor immunity.[2]

Caption: PARP7-mediated inhibition of the cGAS-STING pathway and its reversal by this compound.

PARP7 in Hormone Receptor Signaling

PARP7 is also involved in the signaling of the Aryl Hydrocarbon Receptor (AHR), Estrogen Receptor (ER), and Androgen Receptor (AR).[1][8] For instance, PARP7 can ADP-ribosylate the AR, marking it for degradation and thereby acting as a negative feedback regulator.[11]

Caption: Role of PARP7 in the negative feedback regulation of hormone receptor signaling.

Chemical Synthesis Pathway

The synthesis of this compound ((S)-XY-05) is based on the modification of the RBN-2397 scaffold.[6] The key steps, as inferred from the design strategy, would involve the synthesis of the core indazole-7-carboxamide structure followed by the introduction of the specific chiral side chain that confers high potency and selectivity. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for this compound ((S)-XY-05).

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and further development of PARP7 inhibitors. Below are summaries of key experimental protocols.

PARP7 Inhibitor Target Engagement Assay (Split Nanoluciferase System)

This assay quantitatively measures endogenous PARP7 protein levels and the target engagement of inhibitors in a cellular context.[12]

-

Cell Line Generation: CRISPR/Cas9 is used to N-terminally tag endogenous PARP7 with a HiBiT peptide in a suitable cell line (e.g., CT-26).[12]

-

Cell Culture and Treatment: The engineered cells are cultured and treated with varying concentrations of the PARP7 inhibitor (e.g., this compound).[12]

-

Lysis and Luminescence Measurement: Cells are lysed using the Nano-Glo® HiBiT lytic system, which contains the LgBiT protein and a NanoLuc substrate.[12] The luminescence, which is proportional to the amount of HiBiT-PARP7, is measured using a luminometer.[12]

-

Data Analysis: The EC50 value, representing the concentration at which the inhibitor causes a 50% maximal effect on PARP7 levels, is calculated from the dose-response curve.[12]

PARP7 Probe Displacement Assay

This biochemical assay is used to determine the IC50 of inhibitors against the PARP7 enzyme.[13]

-

Assay Components: The assay mixture typically includes recombinant PARP7 enzyme, a fluorescently labeled probe that binds to the active site of PARP7, and the inhibitor at various concentrations.

-

Incubation: The components are incubated to allow for competitive binding between the probe and the inhibitor to the PARP7 enzyme.

-

Fluorescence Polarization Measurement: The fluorescence polarization (FP) of the solution is measured. A high FP indicates that the fluorescent probe is bound to the large PARP7 enzyme, while a low FP indicates that the probe has been displaced by the inhibitor and is tumbling freely in the solution.

-

Data Analysis: The IC50 value is determined by plotting the FP signal against the inhibitor concentration and fitting the data to a suitable dose-response model.[13]

In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)

This protocol assesses the antitumor effect of the PARP7 inhibitor in an immunocompetent animal model.[6]

-

Animal Model: A syngeneic tumor model, such as CT26 colon carcinoma cells implanted in BALB/c mice, is used.[6]

-

Treatment: Once tumors are established, mice are treated with the PARP7 inhibitor (e.g., this compound) orally at a specified dose and schedule.[6] A vehicle control group is also included.

-

Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes to assess the activation of T-cell-mediated immunity.[6] The tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.[6]

Conclusion

This compound ((S)-XY-05) represents a significant advancement in the development of selective and orally bioavailable PARP7 inhibitors. Its ability to potently inhibit PARP7 and subsequently activate the type I interferon response underscores its potential as a novel cancer immunotherapy agent.[6] The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]

- 4. News - PARP7 inhibitor - LARVOL VERI [veri.larvol.com]

- 5. Overview of the Development Progress of PARP-7 Drug Target [synapse.patsnap.com]

- 6. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel PARP7 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of PARP7 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a critical regulator of innate immunity and cancer cell signaling. Unlike other well-studied PARP family members involved in DNA damage repair, PARP7's primary role appears to be the negative regulation of the type I interferon (IFN-I) response.[1][2][3] Inhibition of PARP7 has shown promise as a therapeutic strategy in oncology by unleashing the body's own anti-tumor immune response.[2][3] This technical guide provides an in-depth overview of the downstream effects of PARP7 inhibition, focusing on the molecular pathways, cellular consequences, and therapeutic implications.

Core Mechanism of Action

PARP7 functions by transferring a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[4] This modification can alter the target protein's function, stability, or interactions with other molecules. PARP7 inhibitors act by competitively binding to the catalytic domain of the enzyme, preventing it from MARylating its substrates.[4] This blockade of PARP7's enzymatic activity is the primary trigger for the downstream effects observed upon its inhibition.

Signaling Pathways Modulated by PARP7 Inhibition

The most well-characterized downstream effect of PARP7 inhibition is the restoration of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune system's response to pathogens and cancer.[2][3]

The cGAS-STING-TBK1-IRF3 Pathway

Cytosolic DNA, often present in tumor cells due to genomic instability, is detected by the cyclic GMP-AMP synthase (cGAS). This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). STING then recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other interferon-stimulated genes (ISGs).[5]

PARP7 acts as a crucial brake on this pathway. It has been shown to MARylate and inactivate TBK1, thereby preventing the phosphorylation of IRF3.[6] Furthermore, PARP7 can interact with IRF3 and disrupt the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for IFN-I production.[5] Inhibition of PARP7 removes these inhibitory signals, leading to robust activation of TBK1 and IRF3, and subsequent production of type I interferons.[5][6]

Diagram: PARP7 Inhibition and Activation of the cGAS-STING Pathway

Caption: PARP7 inhibition removes the brakes on the cGAS-STING pathway, leading to IRF3 activation.

Regulation of Other Transcription Factors

Beyond the IFN-I pathway, PARP7 inhibition influences the activity of other key transcription factors involved in cancer progression:

-

Fos-related antigen 1 (FRA1): PARP7-mediated MARylation stabilizes the transcription factor FRA1, which is known to suppress the expression of genes related to apoptosis and immune signaling. Inhibition of PARP7 leads to the proteasomal degradation of FRA1, thereby upregulating pro-apoptotic and immune-stimulatory genes.

-

Aryl Hydrocarbon Receptor (AHR): PARP7 is a target gene of AHR and, in a negative feedback loop, PARP7 MARylates AHR, marking it for proteasomal degradation.

-

Androgen Receptor (AR) and Estrogen Receptor α (ERα): PARP7 has been shown to MARylate both AR and ERα, affecting their stability and transcriptional activity. PARP7 inhibition can thus modulate hormonal signaling in cancers such as prostate and breast cancer.[7]

Diagram: PARP7's Influence on Key Transcription Factors

Caption: PARP7 inhibition alters the stability and activity of key transcription factors.

Quantitative Data on PARP7 Inhibition

The development of potent and selective PARP7 inhibitors, such as RBN-2397, has enabled the quantitative assessment of the downstream effects of PARP7 inhibition.

Table 1: Inhibitory Activity of PARP7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Kd (µM) | Selectivity | Reference |

| RBN-2397 | PARP7 | <3 | <0.001 | >50-fold vs. other PARPs | [1][7][8] |

| KMR-206 | PARP7 | 13.7 | - | ~75-fold vs. PARP2 | [4] |

| Pamiparib | PARP1/2 | 0.83 (PARP1), 0.11 (PARP2) | - | Selective for PARP1/2 | [1] |

Table 2: Cellular Effects of PARP7 Inhibition with RBN-2397

| Cell Line | Cancer Type | Effect | EC50 / IC50 (nM) | Key Findings | Reference |

| NCI-H1373 | Lung Cancer | Inhibition of proliferation | 20 | RBN-2397 induces a concentration-dependent increase in IRF3 and STAT1 phosphorylation. | [6][8] |

| CT26 | Colon Carcinoma | Induction of IFN-β | Similar to KMR-206 | RBN-2397 leads to a two-fold higher induction of an IFN-I-responsive luciferase reporter compared to KMR-206. | [4] |

| OVCAR4, OVCAR3 | Ovarian Cancer | Inhibition of proliferation and migration | - | RBN-2397 synergizes with paclitaxel to stabilize microtubules. | [9] |

| VCaP | Prostate Cancer | Inhibition of androgen-induced AR ADP-ribosylation | - | RBN-2397 blunts the androgen-induced reduction in AR protein levels. | [10][11] |

| EO771 | Breast Cancer | Increased Ifnb1 mRNA and protein levels | - | Loss or inhibition of PARP7 increases levels of NF-κB subunits p50 and RelA. | [12] |

Table 3: Clinical Trial Data for RBN-2397 (NCT04053673)

| Phase | Tumor Types | Key Observations | Adverse Events (Grade 3/4) | Reference |

| Phase 1 | Advanced Solid Tumors | Well-tolerated with preliminary antitumor activity. Recommended Phase 2 dose: 200 mg BID. | Diarrhea, increased ALT/AST, fatigue, anemia, neutropenia, thrombocytopenia. | [13][14][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to investigate the downstream effects of PARP7 inhibition.

Western Blotting for Phosphorylated Proteins (p-IRF3, p-STAT1)

Objective: To detect the activation of key signaling proteins in the IFN-I pathway upon PARP7 inhibition.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., NCI-H1373, CT26) and treat with a PARP7 inhibitor (e.g., RBN-2397) at various concentrations and time points. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 30-50 µg of protein with 4X SDS sample buffer and heat at 95-100°C for 5 minutes.[17]

-

SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IRF3 (e.g., Ser396) and p-STAT1 (e.g., Tyr701) overnight at 4°C.[18] Use antibodies for total IRF3, total STAT1, and a loading control (e.g., β-actin, GAPDH) on parallel blots or after stripping.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Densitometry Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins.

Diagram: Western Blotting Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. intodna.com [intodna.com]

- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors [clin.larvol.com]

- 15. ascopubs.org [ascopubs.org]

- 16. epigentek.com [epigentek.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Parp7-IN-17: An In-Depth Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-17, identified as RBN-2397, is a first-in-class, potent, and highly selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7).[1][2][3] PARP7, a mono-ADP-ribosyltransferase (MARylating enzyme), has emerged as a critical regulator of cellular stress responses and innate immunity.[4] Its overexpression in various cancers is linked to the suppression of the type I interferon (IFN) signaling pathway, a key component of the anti-tumor immune response.[5] RBN-2397 was developed through structure-based optimization of a less selective monoPARP inhibitor and has demonstrated significant anti-tumor activity in preclinical models, leading to its investigation in clinical trials.[6][7][8] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for its evaluation, and visualizes the key signaling pathways it modulates.

Data Presentation: Structure-Activity Relationship of this compound and Analogs

The development of potent and selective PARP7 inhibitors has been a focus of recent medicinal chemistry efforts. The following tables summarize the quantitative data for this compound (RBN-2397) and a key analog, I-1, highlighting the structural modifications that influence their inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of PARP7 Inhibitors

| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP7) | Selectivity (PARP2/PARP7) |

| RBN-2397 | < 3[1][2] | > 150 | > 150 | > 50-fold | > 50-fold |

| I-1 | 7.6[5] | > 1000 | > 1000 | > 131-fold | > 131-fold |

Table 2: Cellular Activity of PARP7 Inhibitors

| Compound | Cell Line | Cellular MARylation EC50 (nM) | Cell Proliferation IC50 (nM) |

| RBN-2397 | SK-MES-1 (PARP7-overexpressing) | 1[1] | - |

| RBN-2397 | NCI-H1373 (Lung Cancer) | - | 20[1][3] |

| I-1 | CT26 (Colon Carcinoma) | - | - |

Table 3: In Vivo Efficacy and Pharmacokinetic Properties

| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Half-life (t1/2) |

| RBN-2397 | CT26 Syngeneic Mice | 100 mg/kg, once daily (with 1-aminobenzotriazole) | 30%[5] | 325 min[1][3] |

| I-1 | CT26 Syngeneic Mice | 100 mg/kg, once daily | 67%[5] | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines of the key experimental protocols used to characterize this compound.

PARP7 Biochemical Inhibition Assay (Probe Displacement Assay)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP7.

-

Principle: A fluorescently labeled probe that binds to the NAD+ pocket of PARP7 is displaced by a competitive inhibitor, leading to a decrease in a detectable signal (e.g., NanoBRET).

-

Materials:

-

Recombinant full-length PARP7 fused to NanoLuc luciferase.

-

Fluorescently labeled active site probe (e.g., RBN011198).

-

HEK293T cells for expressing the NanoLuc-PARP7 fusion protein.

-

Assay buffer and plates.

-

Test compounds (e.g., RBN-2397).

-

-

Procedure:

-

HEK293T cells are transfected with the NanoLuc-PARP7 expression vector.

-

Transfected cells are lysed, and the lysate containing NanoLuc-PARP7 is used for the assay.

-

The lysate is incubated with the fluorescent probe and varying concentrations of the test compound in an assay plate.

-

The NanoBRET signal is measured using a suitable plate reader.

-

The IC50 value is calculated from the dose-response curve of the test compound.

-

Cellular Mono-ADP-Ribosylation (MARylation) Assay

This assay assesses the ability of an inhibitor to block PARP7-mediated MARylation within a cellular context.

-

Principle: PARP7 activity in cells is measured by detecting the level of protein MARylation using specific antibodies. Inhibition of PARP7 leads to a decrease in the MARylation signal.

-

Materials:

-

Cancer cell line with high PARP7 expression (e.g., SK-MES-1).

-

Test compound (e.g., RBN-2397).

-

Lysis buffer.

-

Antibodies: anti-MAR, anti-PARP7, and loading control (e.g., anti-actin).

-

Western blotting reagents and equipment.

-

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

Cells are treated with varying concentrations of the test compound for a specified duration.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with anti-MAR and other relevant antibodies.

-

The signal is detected, and the EC50 value is determined by quantifying the reduction in MARylation relative to the vehicle control.

-

Type I Interferon (IFN) Signaling Cellular Assay

This assay evaluates the effect of PARP7 inhibition on the type I IFN signaling pathway.

-

Principle: Inhibition of PARP7 is expected to relieve its suppression of the IFN pathway, leading to increased phosphorylation of STAT1 (p-STAT1) and upregulation of interferon-stimulated genes (ISGs) like CXCL10.

-

Materials:

-

Cancer cell line responsive to IFN signaling (e.g., NCI-H1373, CT26).

-

Test compound (e.g., RBN-2397).

-

Antibodies: anti-p-STAT1, anti-STAT1, and loading control.

-

Reagents for quantitative PCR (qPCR) to measure ISG mRNA levels.

-

-

Procedure (Western Blot for p-STAT1):

-

Cells are treated with the test compound for a defined period.

-

Cell lysates are prepared and subjected to Western blotting as described above.

-

The membrane is probed with antibodies against p-STAT1 and total STAT1.

-

-

Procedure (qPCR for ISGs):

-

Cells are treated with the test compound.

-

Total RNA is extracted, and cDNA is synthesized.

-

qPCR is performed using primers specific for ISGs (e.g., CXCL10) and a housekeeping gene.

-

The relative expression of ISGs is calculated.

-

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of the PARP7 inhibitor in a living organism.

-

Principle: The test compound is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.

-

Materials:

-

Immunocompetent mice (e.g., BALB/c).

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma).

-

Test compound formulated for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Tumor cells are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.

-

The test compound is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the vehicle group.

-

Mandatory Visualizations

PARP7 Signaling Pathways

The following diagram illustrates the central role of PARP7 in regulating type I interferon and nuclear receptor signaling pathways.

Caption: PARP7's role in immune and nuclear receptor signaling.

Experimental Workflow for PARP7 Inhibitor Evaluation

This diagram outlines the typical experimental progression for characterizing a novel PARP7 inhibitor.

Caption: Workflow for evaluating novel PARP7 inhibitors.

Logical Relationship of the Structure-Activity Study

This diagram illustrates the iterative process of a structure-activity relationship study for developing PARP7 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ribon Therapeutics Presents Additional Preclinical Data on its PARP7 Inhibitor – RBN-2397 – and Demonstrates Broad Potential of its Platform at the AACR 2020 Virtual Meeting II - BioSpace [biospace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Melissa Vasbinder on PARP7 Inhibitor Vulnerability in Stress-Signaling Pathways: Is this Going to Impact Treatment Today?@RibonTx #AACR #AACR20 - OncologyTube [oncologytube.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Modulation of Aryl Hydrocarbon Receptor (AHR) Signaling by Parp7-IN-17

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular signaling pathways, including the aryl hydrocarbon receptor (AHR) pathway. The AHR is a ligand-activated transcription factor involved in cellular homeostasis, immunity, and xenobiotic metabolism. PARP7 acts as a negative regulator of AHR by marking it for proteasomal degradation.[1][2] The inhibition of PARP7's enzymatic activity by small molecules, such as Parp7-IN-17 (RBN-2397), disrupts this negative feedback loop, leading to the stabilization and nuclear accumulation of AHR, and subsequent potentiation of AHR-dependent gene transcription.[3][4] This guide provides a comprehensive technical overview of the mechanism, experimental validation, and quantitative effects of this compound on the AHR signaling pathway.

The Core Mechanism: PARP7 as a Negative Regulator of AHR

The AHR signaling pathway is a dynamic process. In its inactive state, AHR resides in the cytoplasm. Upon binding to a ligand (e.g., TCDD, kynurenine), AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Responsive Elements (DREs) in the promoters of its target genes.[3][4] This action initiates the transcription of genes such as CYP1A1, CYP1B1, and PARP7 itself, forming a feedback loop.[2][3]

PARP7 negatively regulates this pathway through post-translational modification. It catalyzes the mono-ADP-ribosylation (MARylation) of AHR, which is believed to tag AHR for nuclear export and subsequent degradation by the proteasome.[1][2][4] By inhibiting the catalytic activity of PARP7, this compound (RBN-2397) prevents AHR MARylation. This leads to an accumulation of nuclear AHR, enhanced binding to DREs, and a significant increase in the transcription of AHR target genes.[3][4] Loss of PARP7 activity has been shown to block AHR degradation induced by AHR agonists.[4]

Figure 1. Mechanism of AHR signaling and PARP7-mediated negative feedback.

Quantitative Effects of this compound on AHR Signaling

Treatment of cancer cell lines with this compound (RBN-2397) leads to a dose-dependent increase in the expression of AHR target genes. This effect is significantly amplified when combined with an AHR agonist, demonstrating a synergistic relationship.[4][5]

Table 1: Effect of RBN-2397 on AHR Target Gene Expression

Data summarized from RT-qPCR experiments in NCI-H1373 and MCF-7 cells.[3][4] Values represent fold change in mRNA levels relative to a vehicle control.

| Target Gene | Treatment Condition (24 hrs) | Cell Line | Approximate Fold Change (mRNA) | Citation |

| CYP1A1 | RBN-2397 | NCI-H1373 | ~5-10 fold | [3] |

| RBN-2397 + Tapinarof (AHR Agonist) | MCF-7 | >100 fold | [4] | |

| CYP1B1 | RBN-2397 | NCI-H1373 | ~2-5 fold | [3] |

| RBN-2397 + Tapinarof (AHR Agonist) | MCF-7 | >100 fold | [4] | |

| PARP7 | RBN-2397 | NCI-H1373 | ~2-4 fold | [3] |

| AHRR | RBN-2397 | NCI-H1373 | ~3-6 fold | [3] |

Table 2: Compound Concentrations Used in Key Cellular Assays

Concentrations reported in referenced literature for inducing synergistic or significant biological effects.

| Compound | Typical Concentration Range | Purpose | Citation |

| RBN-2397 | 10 nM - 100 nM | PARP7 Inhibition / Cell Viability | [4][6][7] |

| Tapinarof | 100 nM | AHR Agonist | [3][4] |

| 10-CI-BBQ | 100 nM | AHR Agonist | [4] |

| CH-223191 | 10 µM | AHR Antagonist | [3] |

| TCDD | 10 nM | Potent AHR Agonist | [3][8] |

Key Experimental Protocols

Validation of this compound's effect on AHR signaling relies on a series of established molecular and cellular biology techniques.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for AHR Target Gene Expression

This protocol is used to quantify the changes in mRNA levels of AHR target genes following treatment with this compound.

-

Cell Seeding and Treatment: Seed cells (e.g., NCI-H1373, MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with the desired concentrations of RBN-2397, AHR agonists (e.g., Tapinarof), and/or vehicle control for a specified time (e.g., 24 hours).[3][4]

-

RNA Isolation: Lyse cells and isolate total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.[6] Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit).[6]

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix (e.g., SensiMix SYBR), and gene-specific primers for targets (CYP1A1, CYP1B1, PARP7) and a housekeeping gene (e.g., GAPDH, ACTB).[6]

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control group.

Figure 2. Workflow for quantifying AHR target gene expression via RT-qPCR.

Protocol: AHR Subcellular Localization Assay (Immunofluorescence)

This method visualizes the effect of PARP7 inhibition on the nuclear translocation of AHR.

-

Cell Culture: Seed cells (e.g., NCI-H1373 expressing GFP-AHR) in a 96-well imaging plate.[3]

-

Treatment: Treat cells with RBN-2397, an AHR agonist (e.g., Tapinarof), or a combination for a short duration (e.g., 2-4 hours) to observe translocation events.[3][4]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Staining: Stain the nuclei with a fluorescent dye such as DAPI.

-

Imaging: Acquire images using a high-content imaging system (e.g., IN Cell Analyzer).[3]

-

Analysis: Quantify the fluorescence intensity of AHR (or GFP-AHR) in the nuclear (DAPI-stained) and cytoplasmic compartments. Calculate the nuclear-to-cytoplasmic ratio to determine the extent of translocation.[4]

Protocol: CRISPR/Cas9-Mediated Gene Knockout

This protocol is essential for confirming that the effects of this compound are dependent on AHR.

-

Guide RNA Design: Design and synthesize single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., AHR).

-

RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the specific crRNA and tracrRNA.[3]

-

Transfection: Transfect cells (e.g., NCI-H1373) with the RNP complexes using a lipid-based transfection reagent like Lipofectamine CRISPRMAX.[3]

-

Verification: After 48-72 hours, verify gene knockout by Western blot (to confirm loss of protein) or sequencing of the target locus.

-

Functional Assay: Use the generated knockout cell line in cell viability or gene expression assays to confirm that the cellular response to RBN-2397 is abrogated in the absence of AHR.[3]

Figure 3. Logic diagram for validating the AHR-dependency of this compound's effects.

Conclusion and Therapeutic Implications

This compound (RBN-2397) is a potent chemical probe that validates PARP7 as a key negative regulator of the AHR signaling pathway. By inhibiting PARP7's catalytic activity, RBN-2397 prevents the degradation of AHR, leading to its accumulation and the hyperactivation of its transcriptional program. This mechanism is particularly effective when combined with an AHR agonist, creating a powerful synergistic effect that can be lethal to cancer cells.[4][5][9] Understanding this interaction provides a strong rationale for exploring the combination of PARP7 inhibitors and AHR agonists as a novel therapeutic strategy, potentially extending their use to a wider range of tumors, including those resistant to hormone therapy.[5] The methodologies and data presented here offer a foundational guide for researchers and drug developers aiming to investigate and exploit the PARP7-AHR axis.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for Parp7-IN-17 (RBN-2397) In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7, also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating enzyme) that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By inhibiting key components of this pathway, such as TBK1, Parp7 can suppress innate immune responses.[3][4] In the context of oncology, this suppression can lead to immune evasion by tumor cells. Parp7-IN-17, exemplified by the potent and selective inhibitor RBN-2397, represents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[5] RBN-2397 is an orally active, NAD+-competitive inhibitor of Parp7 with high selectivity.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Parp7 inhibitors like RBN-2397.

Mechanism of Action

Parp7 is a member of the diphtheria toxin-like ADP-ribosyltransferases (ARTD) family. It catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a target protein, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] This modification can alter the function, stability, or localization of substrate proteins. One of the key substrates of Parp7 in the context of innate immunity is TBK1, a serine/threonine kinase crucial for the activation of the transcription factor IRF3 and the subsequent production of type I interferons.[3][4] By MARylating TBK1, Parp7 inhibits its activity, thereby dampening the IFN-I response. Parp7 inhibitors like RBN-2397 bind to the catalytic domain of Parp7, preventing the MARylation of its substrates.[6] This leads to the restoration of TBK1 activity, increased IRF3 phosphorylation, and enhanced production of IFN-β and other interferon-stimulated genes (ISGs).[3][5]

Data Presentation

In Vitro Potency and Cellular Activity of RBN-2397

| Assay Type | Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | - | IC50 vs. Parp7 | < 3 nM | [1] |

| Binding Assay | - | Kd vs. Parp7 | 1 nM | [1] |

| Cell Proliferation | NCI-H1373 (Lung Cancer) | IC50 | 20 nM | [1] |

| Cellular MARylation | - | EC50 | 1 nM | [1] |

| IFN-β Induction (ISRE Reporter) | CT-26 (Colon Carcinoma) | EC50 (RBN-2397) | 17.8 nM | |

| Cell Viability | NCI-H1373 (Lung Cancer) | EC50 (RBN-2397) | 17.8 nM |

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Parp7-IN-17 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-17 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a promising target in oncology. PARP7 negatively regulates the type I interferon (IFN) response, a critical pathway in the innate immune system's ability to recognize and eliminate cancer cells. By inhibiting PARP7, this compound can restore type I IFN signaling within the tumor microenvironment, leading to enhanced anti-tumor immunity and tumor regression. These application notes provide detailed protocols and data for the use of a PARP7 inhibitor, using the well-characterized compound RBN-2397 as a proxy, in preclinical mouse tumor models.

Mechanism of Action: PARP7 Inhibition and Immune Activation

PARP7 acts as a brake on the innate immune signaling cascade initiated by the presence of cytosolic DNA, a common feature in cancer cells. Cytosolic DNA is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the stimulator of interferon genes (STING), leading to the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3), which translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β). PARP7 can suppress this pathway, thereby allowing cancer cells to evade immune detection. Inhibition of PARP7 with a compound like this compound removes this inhibitory signal, unleashing a potent anti-tumor immune response.

Quantitative Data Summary

The efficacy of PARP7 inhibitors has been demonstrated in various preclinical mouse tumor models. The following tables summarize the in vivo anti-tumor activity of the PARP7 inhibitor RBN-2397.

Table 1: In Vivo Efficacy of RBN-2397 in a Syngeneic CT26 Colon Carcinoma Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Regressions | Reference |

| Vehicle | - | p.o., q.d. | - | 0/9 | [1] |

| RBN-2397 | 30 | p.o., q.d. | Dose-dependent | Not specified | [2] |

| RBN-2397 | 100 | p.o., q.d. | Significant | 9/9 tumor-free at day 27 | [1] |

| (S)-XY-05 | 30 | p.o., q.d. | 83% | Not specified | [3] |

Table 2: In Vivo Efficacy of RBN-2397 in a NCI-H1373 Lung Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |

| Vehicle | - | p.o., q.d. | - | - | [4] |

| RBN-2397 | 30 | p.o., q.d. | Dose-dependent | Not specified | [2] |

| RBN-2397 | 100 | p.o., q.d. | Significant | Complete regressions | [2] |

| Compound 8 | 30 | p.o., q.d. | 81.6% | Not specified | [5] |

| ASP2453 | 10 | p.o., q.d. | - | 47% | [4] |

| ASP2453 | 30 | p.o., q.d. | - | 86% | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a CT26 Syngeneic Mouse Model

This protocol describes the use of an immunocompetent mouse model to assess the efficacy of a PARP7 inhibitor, which relies on an intact immune system to mediate its anti-tumor effects.

1. Cell Culture and Reagents:

-

Cell Line: CT26 murine colon carcinoma cells. These cells are derived from BALB/c mice and are highly immunogenic[6].

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[7].

-

This compound Formulation: For oral administration, formulate this compound (or a similar PARP7 inhibitor like RBN-2397) in a vehicle such as 0.5% methylcellulose in water. Prepare fresh daily.

2. Animal Model:

-

Mouse Strain: Female BALB/c mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Harvest CT26 cells during the exponential growth phase.

-

Prepare a single-cell suspension in sterile, serum-free RPMI 1640 medium or PBS.

-

Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100 µL into the right flank of each mouse[8].

4. Treatment Regimen:

-

Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle by oral gavage (p.o.) once daily (q.d.) at the desired dose (e.g., 30-100 mg/kg)[2].

-

Continue treatment for the duration of the study, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.

5. Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, gene expression analysis for interferon-stimulated genes).

-

For survival studies, monitor mice until they meet the criteria for euthanasia (e.g., tumor volume exceeding 2000 mm³, significant body weight loss, or signs of distress).

Protocol 2: Evaluation of this compound in a NCI-H1373 Xenograft Mouse Model

This protocol is suitable for evaluating the direct anti-proliferative effects of a PARP7 inhibitor on human cancer cells in an immunodeficient mouse model.

1. Cell Culture and Reagents:

-

Cell Line: NCI-H1373 human lung adenocarcinoma cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Formulation: As described in Protocol 1.

2. Animal Model:

-

Mouse Strain: Female CB17 SCID (Severe Combined Immunodeficiency) or other suitable immunodeficient mice (e.g., nude mice), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Harvest NCI-H1373 cells during the exponential growth phase.

-

Prepare a single-cell suspension in a 1:1 mixture of serum-free RPMI 1640 medium and Matrigel.

-

Subcutaneously inject 3 x 10^6 NCI-H1373 cells in a volume of 100 µL into the right flank of each mouse[4].

4. Treatment Regimen:

-

Monitor tumor growth as described in Protocol 1.

-

When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle by oral gavage (p.o.) once daily (q.d.) at the desired dose (e.g., 30-100 mg/kg)[2].

-

Continue treatment for the duration of the study.

5. Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers, histology).

Conclusion

The use of PARP7 inhibitors like this compound represents a promising therapeutic strategy in oncology by targeting the innate immune system to fight cancer. The provided protocols for the CT26 syngeneic and NCI-H1373 xenograft models offer robust platforms to evaluate the in vivo efficacy of these compounds. Careful execution of these experimental designs will provide valuable data for the preclinical development of novel cancer therapies.

References

- 1. crownbio.com [crownbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 7. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

Biochemical Assays for Measuring PARP7 Enzymatic Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for performing various biochemical assays to measure the enzymatic activity of Poly(ADP-ribose) Polymerase 7 (PARP7). This document is intended to assist researchers in the screening and characterization of PARP7 inhibitors, a promising class of molecules for cancer therapy.[1][2]

Introduction to PARP7

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from nicotinamide adenine dinucleotide (NAD+) to a substrate protein, a post-translational modification called mono-ADP-ribosylation (MARylation).[3] PARP7 has emerged as a critical regulator in various cellular processes, including the type I interferon signaling pathway, making it an attractive target for drug discovery in immuno-oncology.[2][4][5]

Overview of Biochemical Assays for PARP7 Activity

Several robust and high-throughput compatible biochemical assays have been developed to measure PARP7 enzymatic activity. The choice of assay format depends on the specific application, available instrumentation, and throughput requirements. The most common assay formats include:

-

Chemiluminescent Assays: These are sensitive and widely used assays that rely on the detection of a light signal generated by a chemical reaction.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based, no-wash immunoassay that offers high sensitivity and is well-suited for high-throughput screening (HTS).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A homogeneous assay technology that provides a robust and sensitive method for detecting molecular interactions and enzymatic activity.

-

Fluorescence Polarization (FP): A solution-based, homogeneous technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein.

This document provides detailed protocols for each of these assay formats.

Signaling Pathway Involving PARP7

PARP7 plays a significant role in negatively regulating the type I interferon (IFN) signaling pathway. Upon sensing of cytosolic nucleic acids by sensors like cGAS or RIG-I, a signaling cascade is initiated, leading to the activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates and activates the transcription factor IRF3, which translocates to the nucleus and induces the expression of type I interferons. PARP7 can mono-ADP-ribosylate (MARylate) TBK1, thereby inhibiting its kinase activity and suppressing the downstream IFN-I response.[4] Inhibition of PARP7 enzymatic activity can, therefore, restore and enhance this anti-viral and anti-tumoral immune signaling pathway.

Caption: PARP7-mediated negative regulation of Type I Interferon signaling.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various PARP7 inhibitors and assay formats. These values can be used for comparison and as a reference for assay validation.

Table 1: IC50 Values of Representative PARP7 Inhibitors in Biochemical Assays

| Compound | Assay Format | PARP7 IC50 (nM) | Reference(s) |

| RBN-2397 | Not Specified | <3 | [1][6] |

| RBN-2397 | PASTA | 30.3 (for PARP2, weak for PARP7) | [5] |

| KMR-206 | PASTA | 13.7 | [5] |

| Phthal01 | PASTA | Double-digit nM | [5] |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Table 2: Comparison of PARP7 Biochemical Assay Formats

| Parameter | Chemiluminescent | AlphaLISA | TR-FRET | Fluorescence Polarization |

| Principle | Enzyme-linked immunosorbent assay with chemiluminescent detection. | Bead-based proximity assay with luminescent signal amplification. | Time-resolved fluorescence resonance energy transfer between a donor and acceptor fluorophore. | Measures changes in the polarization of light emitted by a fluorescent tracer. |

| Format | Heterogeneous (requires wash steps) | Homogeneous (no-wash) | Homogeneous (no-wash) | Homogeneous (no-wash) |

| Throughput | Moderate to High | High | High | High |

| Sensitivity | High | Very High | High | Moderate to High |

| Typical Z'-factor | > 0.5 | > 0.7 | > 0.6 | > 0.5 |

| Signal-to-Background | Good to Excellent | Excellent | Good | Moderate to Good |

| Instrumentation | Luminometer | Alpha-enabled plate reader | TR-FRET compatible plate reader | Plate reader with FP capabilities |

*Typical performance metrics. Actual values should be determined empirically for each specific assay setup.

Experimental Protocols

Chemiluminescent PARP7 Activity Assay

This protocol is adapted from the BPS Bioscience PARP7 Chemiluminescent Assay Kit.[3][7]

Assay Principle: This is an ELISA-based assay. Histone proteins are coated onto a 96-well plate to serve as the acceptor substrate for PARP7. The enzymatic reaction is initiated by adding recombinant PARP7 and a biotinylated NAD+ substrate. The amount of biotinylated ADP-ribose incorporated onto the histones is proportional to the PARP7 activity. This is detected using streptavidin-HRP and a chemiluminescent substrate.[3]

Caption: Workflow for the chemiluminescent PARP7 assay.

Materials:

-

Recombinant human PARP7 enzyme

-

Histone mixture

-

Biotinylated NAD+

-

10x PARP Assay Buffer (e.g., 200 mM HEPES pH 7.5, 1 M NaCl, 20 mM DTT, 1% BSA, 0.02% Tween-20)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

White, high-binding 96-well plates

-

PBST (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBST with 2% BSA)

Protocol:

-

Plate Coating: Dilute the histone mixture to 1x in PBS and add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with 200 µL/well of PBST. Add 200 µL/well of Blocking Buffer and incubate for at least 1 hour at room temperature. Wash the plate three times with PBST.

-

Enzyme Reaction:

-

Prepare a master mix containing 1x PARP Assay Buffer and biotinylated NAD+ (final concentration to be optimized, typically near the Km).

-

Add 25 µL of the master mix to each well.

-

Add 5 µL of test compound dilutions (in 1x PARP Assay Buffer with DMSO, final DMSO concentration ≤1%) or vehicle control.

-

Initiate the reaction by adding 20 µL of diluted PARP7 enzyme (final concentration to be optimized for linear range) in 1x PARP Assay Buffer. For the "blank" control, add 20 µL of 1x PARP Assay Buffer without the enzyme.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times with PBST.

-

Add 50 µL of diluted Streptavidin-HRP in Blocking Buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.

-

Immediately read the luminescence on a plate reader.

-

Data Analysis: Subtract the "blank" signal from all other readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA PARP7 Activity Assay

Assay Principle: This homogeneous assay utilizes donor and acceptor beads. A biotinylated histone substrate is captured by streptavidin-coated donor beads. An antibody specific for ADP-ribose is conjugated to acceptor beads. When PARP7 MARylates the histone substrate, the acceptor beads are brought into proximity with the donor beads. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.

Caption: Workflow for the AlphaLISA PARP7 assay.

Protocol (General Guidance):

-

Enzyme Reaction:

-

In a 384-well plate, add PARP7 enzyme, biotinylated histone substrate, NAD+, and test compounds in the appropriate assay buffer.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for the MARylation reaction to proceed.

-

-

Detection:

-

Add a mixture of AlphaLISA Acceptor beads (conjugated with an anti-ADP-ribose antibody) and Streptavidin-coated Donor beads.

-

Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature to allow for bead-analyte binding.

-

-

Signal Reading:

-

Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission at 615 nm.

-

Note: Optimal concentrations of enzyme, substrates, and beads, as well as incubation times, should be determined through systematic titration experiments to achieve a good assay window and Z'-factor.[8]

TR-FRET PARP7 Activity Assay

Assay Principle: This homogeneous assay measures the FRET between a long-lifetime lanthanide donor and a suitable acceptor. For a PARP7 assay, this can be configured in several ways. One common approach is to use a biotinylated histone substrate and an anti-ADP-ribose antibody. The histone is labeled with a streptavidin-conjugated donor (e.g., Europium cryptate), and the antibody is labeled with an acceptor (e.g., d2). When the histone is MARylated by PARP7, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.

Caption: Workflow for the TR-FRET PARP7 assay.

Protocol (General Guidance):

-

Enzyme Reaction:

-

Similar to the AlphaLISA assay, perform the enzymatic reaction in a low-volume 384-well plate by incubating PARP7, biotinylated histone, NAD+, and test compounds.

-

-

Detection:

-

Stop the reaction and add the detection reagents: a streptavidin-conjugated donor fluorophore (e.g., Europium) and an acceptor-conjugated anti-ADP-ribose antibody.

-

Incubate to allow for binding.

-

-

Signal Reading:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the enzymatic activity.

-

Fluorescence Polarization (FP) PARP7 Activity Assay

Assay Principle: This assay is typically a competitive binding assay. A fluorescent tracer that binds to the NAD+ pocket of PARP7 is used. In the absence of an inhibitor, the tracer binds to the large PARP7 enzyme, resulting in a high FP signal due to its slow tumbling rate. When an inhibitor that also binds to the NAD+ pocket is present, it competes with the tracer, displacing it from the enzyme. The displaced, free tracer tumbles more rapidly, leading to a decrease in the FP signal.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. cambridge.org [cambridge.org]

- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting PARP7 Inhibition: A Detailed Western Blot Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the detection of Poly(ADP-ribose) Polymerase 7 (PARP7) inhibition in a laboratory setting using Western blotting. These application notes and protocols are designed to assist researchers in accurately assessing the efficacy of PARP7 inhibitors and understanding their impact on relevant signaling pathways.

Introduction

PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a significant therapeutic target in oncology. It functions as a negative regulator of the type I interferon (IFN-I) signaling pathway and is also implicated in the regulation of the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR) signaling pathways.[1][2] Inhibition of PARP7 can restore IFN-I signaling in tumor cells, leading to anti-tumor immune responses.[3][4] Western blotting is a fundamental technique to monitor the inhibition of PARP7 by observing changes in its protein levels and the modulation of its downstream targets. A key consideration is that endogenous PARP7 is a labile protein and can be challenging to detect.[5][6] Interestingly, treatment with PARP7 inhibitors can lead to the stabilization and increased detection of the PARP7 protein itself.[5][6][7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various compounds against PARP7, providing a reference for their potency.

| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |

| RBN-2397 | 2 | PARP7-dependent MARylation assay | [8] |

| RBN-2397 | ~30.3 (for PARP2) | In vitro PARP inhibitor screening | [7] |

| KMR-206 | 14 | In vitro PARP inhibitor screening | [9] |

| KMR-206 | ~8 (EC50) | GFP-PARP7 auto-MARylation in HEK 293T cells | [7] |

| Phthal01 | 14 | In vitro PARP inhibitor screening | [9] |

Signaling Pathway Overview

PARP7 plays a crucial role in suppressing the innate immune response. The diagram below illustrates the signaling pathway involving PARP7 and the mechanism of its inhibition.

Caption: PARP7-mediated inhibition of the Type I Interferon pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing PARP7 inhibition using Western blotting.

Caption: Workflow for Western blot analysis of PARP7 inhibition.

Detailed Western Blot Protocol

This protocol is optimized for the detection of PARP7 and downstream signaling molecules from cell lysates.

Materials:

-

Cells of interest (e.g., lung cancer cell lines)

-

PARP7 inhibitor (e.g., RBN-2397)

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit polyclonal anti-PARP7 (Recommended dilution 1:500-1:2000)[10]

-

Antibody for a downstream marker, e.g., anti-phospho-STAT1 (Tyr701)

-

Antibody for a loading control, e.g., anti-GAPDH or anti-β-actin

-

-

HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG H&L (HRP))[10]

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PARP7 inhibitor or vehicle control (e.g., DMSO) for the desired time (e.g., 18-24 hours). Note that inhibitor treatment can stabilize and increase detectable PARP7 levels.[7]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.[10]

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-PARP7) in blocking buffer to the recommended concentration.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

If probing for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., for pSTAT1 or a loading control).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band to correct for loading differences.

-

Expected Results

Upon successful inhibition of PARP7, you can expect to observe:

-

Increased PARP7 Protein Levels: Due to the stabilization of the protein by the inhibitor.[5][7]

-

Increased Phosphorylation of STAT1: Indicating the activation of the Type I IFN signaling pathway.[8]

-

Changes in Downstream Target Expression: Depending on the specific pathway being investigated (e.g., AHR or AR signaling), the levels of other relevant proteins may be altered.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibition of PARP7 and its downstream consequences, contributing to the development of novel cancer therapies.

References

- 1. embopress.org [embopress.org]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP7 Antibody - Azide and BSA Free (NBP2-93275) by Novus, Part of Bio-Techne [bio-techne.com]

Application Notes and Protocols: Utilizing PARP7-IN-17 in Conjunction with Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of PARP7-IN-17 in combination with immunotherapy. The information enclosed details the mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data to aid in experimental design and data interpretation.

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1][2][3] By suppressing this pathway, cancer cells can evade immune detection and destruction. This compound, exemplified by the potent and selective inhibitor RBN-2397, represents a novel therapeutic strategy to reverse this immune evasion.[1][4][5] Inhibition of PARP7 restores type I IFN signaling, leading to enhanced anti-tumor immunity and creating a more favorable tumor microenvironment for combination with immunotherapies, such as immune checkpoint inhibitors.[4][6][7] Preclinical studies have demonstrated that the combination of PARP7 inhibitors with anti-PD-1 antibodies results in synergistic anti-tumor effects.[7]

Mechanism of Action

PARP7 acts as a brake on the innate immune response within cancer cells. It negatively regulates the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating a type I IFN response.[3] this compound binds to the NAD+ binding site of PARP7, inhibiting its catalytic activity.[4][5] This inhibition lifts the suppression of the type I IFN pathway, leading to the phosphorylation and activation of STAT1.[1][4] Activated STAT1 translocates to the nucleus and induces the expression of interferon-stimulated genes (ISGs), which have pleiotropic anti-cancer effects, including:

-

Direct anti-proliferative and pro-apoptotic effects on cancer cells.

-

Recruitment and activation of immune cells , such as cytotoxic T lymphocytes (CTLs), into the tumor microenvironment.

-

Upregulation of MHC class I expression on cancer cells, enhancing their recognition by CTLs.

-

Increased production of chemokines that attract immune cells.

This modulation of the tumor microenvironment from "cold" (immunologically quiescent) to "hot" (immunologically active) provides a strong rationale for combining this compound with immune checkpoint inhibitors that rely on a pre-existing anti-tumor immune response.

Quantitative Data for this compound (RBN-2397)

The following tables summarize key quantitative data for the representative PARP7 inhibitor, RBN-2397.

Table 1: In Vitro Potency and Cellular Activity of RBN-2397

| Parameter | Value | Cell Line / Assay Condition | Reference |

| IC₅₀ (PARP7) | <3 nM | Biochemical Assay | [1][4] |

| K_d_ (PARP7) | 0.001 µM | Binding Assay | [1][4] |

| Cellular IC₅₀ | 20 nM | NCI-H1373 Lung Cancer Cells | [1][4] |

| EC₅₀ (MARylation) | 1 nM | Cellular Biochemical Assay | [1][4] |

Table 2: In Vivo Pharmacology and Efficacy of RBN-2397

| Parameter | Value | Animal Model | Reference |

| Administration | Oral | BALB/c mice, CB17 SCID mice | [1][4] |

| Dosage Range | 3 - 100 mg/kg, once daily | CT26 syngeneic model | [1] |

| Efficacy | Dose-dependent tumor growth inhibition; Complete tumor regression at 100 mg/kg | CT26 syngeneic model | [1][4] |

| Half-life (t₁/₂) | 325 minutes | In vivo | [1][4] |

Signaling Pathway and Experimental Workflow

PARP7-Mediated Immune Suppression and Reversal by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]

- 6. A Phase 1, First-in-human Study of the Safety, Single- and Multiple-Dose Pharmacokinetics, and Preliminary Activity of Escalating Doses of RBN-2397, an Oral PARP7 Inhibitor, in Patients with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 7. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Lentiviral Transduction for PARP7 Knockout Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the lentiviral-CRISPR/Cas9 system to generate PARP7 knockout cell lines for functional studies. The protocols cover sgRNA design, lentivirus production, target cell transduction, knockout validation, and functional analysis.

Introduction to PARP7

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes.[1][2] Notably, PARP7 functions as a potent negative feedback regulator of the type I interferon (IFN-I) response.[2][3][4] It acts downstream of cytosolic nucleic acid sensors, such as the cGAS-STING pathway, to inhibit the transcription factor IRF3, thereby dampening the production of IFN-I and other inflammatory cytokines.[3][4] This role positions PARP7 as a key checkpoint in innate immunity, and its dysregulation is implicated in autoimmunity and cancer immune evasion.[1][2][3] Lentiviral-mediated CRISPR/Cas9 knockout is a robust and efficient method for creating stable loss-of-function models to investigate the precise roles of PARP7.[5][6][7]

Section 1: Experimental Protocols

Protocol 1: Design and Cloning of PARP7-targeting sgRNA

This protocol outlines the design of single guide RNAs (sgRNAs) for targeting human PARP7 and their subsequent cloning into an "all-in-one" lentiviral vector that co-expresses Cas9 and the sgRNA.[7][8]

1.1. sgRNA Design:

-

Use online design tools (e.g., IDT, CRISPOR, Benchling) to identify potent and specific sgRNA sequences targeting an early exon of the PARP7 gene.

-

Design criteria should include high on-target scores and low off-target predictions. The optimal protospacer length for Streptococcus pyogenes Cas9 is typically 20 base pairs, adjacent to a 5'-NGG-3' protospacer adjacent motif (PAM).[9]

-

Design 2-3 independent sgRNAs to ensure a high probability of generating a functional knockout.[10] A non-targeting sgRNA should be used as a negative control.

1.2. Oligo Annealing and Cloning (Example using lentiCRISPRv2 vector):

-

Order complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning (e.g., BsmBI overhangs for lentiCRISPRv2).

-

Phosphorylate and anneal the oligonucleotide pairs to generate double-stranded inserts.

-

Digest the lentiviral vector (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI).

-

Ligate the annealed sgRNA insert into the digested vector.

-

Transform the ligation product into competent E. coli and select for positive colonies.

-

Verify the correct insertion by Sanger sequencing.

Protocol 2: Lentivirus Production in HEK293T Cells

This protocol describes the packaging of the PARP7-sgRNA-Cas9 lentiviral vector into viral particles using a second-generation packaging system.[11][12][13]

Materials:

-

HEK293T cells (low passage, <15)

-

DMEM with 10% Fetal Bovine Serum (FBS), without antibiotics

-

Lentiviral transfer plasmid (from Protocol 1)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE, or PEI)

-

Opti-MEM or other serum-free medium

Procedure:

-

Day 1: Seed 6 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.

-

Day 2: Co-transfect the cells with the transfer, packaging, and envelope plasmids. For a 10 cm dish, use a DNA ratio of 4:2:1 (e.g., 10 µg transfer plasmid, 5 µg psPAX2, 2.5 µg pMD2.G). Follow the manufacturer's protocol for your chosen transfection reagent.

-

Day 3 (6-8 hours post-transfection): Gently replace the transfection medium with 10 mL of fresh, pre-warmed DMEM + 10% FBS.

-

Day 4 (48 hours post-transfection): Harvest the virus-containing supernatant into a sterile conical tube. Filter it through a 0.45 µm syringe filter to remove cell debris. This is the first harvest. Add 10 mL of fresh media to the cells.

-

Day 5 (72 hours post-transfection): Harvest the supernatant again and pool it with the first harvest. The virus can be used immediately or aliquoted and stored at -80°C.

Protocol 3: Lentiviral Transduction of Target Cells

This protocol details how to infect the target cell line with the packaged lentivirus to generate PARP7 knockout cells.

3.1. Viral Titer Determination (Functional Titer):

-

Seed your target cells in a 24-well plate at 5 x 10⁴ cells/well.

-

Prepare serial dilutions of your viral supernatant (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) in complete media containing a transduction enhancer like Polybrene (4-8 µg/mL).

-

Replace the media on the cells with the diluted virus.

-